molecular formula C18H16N2O7 B4620534 dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate

dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate

Cat. No. B4620534
M. Wt: 372.3 g/mol
InChI Key: DQHTWIIFUNJIJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate often involves complex reactions that provide insights into the steric and electronic influences on the molecule's formation. For example, the synthesis of 1,3,5-tris(dimethylamino)benzene demonstrates the significance of steric interactions in shaping the structure of related compounds (Kuhn et al., 1992). This foundational knowledge aids in understanding the synthesis pathways and mechanisms that could be applied to dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate.

Molecular Structure Analysis

The molecular structure of compounds bearing similarities to dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate, such as those containing 1,3-benzodioxol moieties, are characterized by specific intramolecular interactions and conformational features. The structural analysis of 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one reveals intricate details about intramolecular hydrogen bonding and pi-pi stacking, which are crucial for understanding the 3D conformation and reactivity of the target compound (Low et al., 2002).

Chemical Reactions and Properties

The chemical behavior of dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate can be inferred from studies on related compounds. For instance, the reaction mechanisms involving 3-(Dimethylamino)-2H-azirines with NH-acidic heterocycles provide insights into potential reactivities of dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate under various conditions (Ametamey & Heimgartner, 1990).

Scientific Research Applications

Biological Research Applications

  • Dansyl-Chloride in Biological Studies : The compound 5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) has been increasingly used as a reagent in biological research due to its ability to form intense yellow and orange products with peptides, imidazoles, phenolic compounds, and amino acids. These derivatives are stable and can be separated by solvent extraction or chromatography, facilitating the detection of amino acids and serotonin in nervous tissue (Leonard & Osborne, 1975).

Synthesis of Novel Compounds

  • Isoquinolino[5,4-ab]phenanthridine Derivatives : The reaction of 5-amino-2-[2-(dimethylamino)ethyl]-6-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with various aldehydes in acidic media has been described, leading to the synthesis of ten novel isoquinolino[5,4-ab]phenanthridine derivatives. This demonstrates the compound's utility in synthesizing unique chemical frameworks (Tsai et al., 2018).

Materials Science

  • Gold(I) Chemistry : Dimethyl 5-aminoisophthalate, a building block for amino-substituted tetralactam macrocycles, has been used in gold(I) chemistry to form model complexes. This application showcases its potential in developing macrocyclic gold compounds, which are of interest in materials science for their unique electronic and structural properties (Wiedemann et al., 2009).

Analytical Chemistry

  • Dansyl Chloride for Amino Acid Detection : Dansyl chloride, derived from dimethylaminonaphthalene, has been employed for the quantitative microanalysis of amino acids, demonstrating its utility in analytical chemistry for the sensitive detection of amino groups in compounds (Snodgrass & Iversen, 1973).

Pharmaceutical Chemistry

  • Antibacterial Activities of Oxadiazoline Derivatives : The synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4oxadiazoline-5-yl]benzenes from dimethyl isophthalate has shown significant antibacterial effects against S. aureus, highlighting its application in the development of new antibacterial agents (Li et al., 2008).

properties

IUPAC Name

dimethyl 5-(1,3-benzodioxol-5-ylcarbamoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7/c1-24-16(21)10-5-11(17(22)25-2)7-13(6-10)20-18(23)19-12-3-4-14-15(8-12)27-9-26-14/h3-8H,9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHTWIIFUNJIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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